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Introduction
Cantharidin (CTD), a terpenoid isolated from blister beetles, has a long history in traditional

Chinese medicine for its use against various ailments, including cancer.[1][2][3][4] Its potent

anticancer activity has been confirmed in numerous in vitro and in vivo studies against a wide

range of cancers, including liver, pancreatic, colon, breast, and bladder cancers.[4][5][6]

However, the clinical application of cantharidin is severely limited by its significant toxicity,

particularly to the renal and gastrointestinal systems.[1][5][7][8]

This limitation has driven the development of synthetic cantharidin derivatives, most notably

Norcantharidin (NCTD), which is created by removing two methyl groups from the parent

structure.[9][10] NCTD and other analogues aim to retain the potent antitumor efficacy of

cantharidin while exhibiting a more favorable toxicity profile.[1][9][11] The primary mechanism

of action for cantharidin and its derivatives is the potent and selective inhibition of

serine/threonine protein phosphatases 1 (PP1) and, more significantly, 2A (PP2A).[3][5][11][12]

[13][14][15][16] These enzymes are crucial regulators of numerous cellular processes, and their

inhibition by cantharidin derivatives triggers a cascade of events leading to cell cycle arrest,

apoptosis, and inhibition of metastasis.

This guide provides a comprehensive overview of the antitumor properties of cantharidin

derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental

protocols used for their evaluation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1208503?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/19442040/
https://www.mdpi.com/1420-3049/25/14/3279
https://pubmed.ncbi.nlm.nih.gov/32707651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397086/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644186/full
https://karger.com/cpb/article/43/5/1829/74249/Cantharidin-Inhibits-the-Growth-of-Triple-Negative
https://pubmed.ncbi.nlm.nih.gov/19442040/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644186/full
https://www.researchgate.net/publication/365141398_Exploring_cantharidin_and_its_analogues_as_anticancer_agents_A_review
https://www.researchgate.net/figure/Synthesis-scheme-of-compounds-1-2-and-3_fig1_7441492
https://www.mdpi.com/1422-0067/26/4/1450
https://www.benthamdirect.com/content/journals/cmc/10.2174/0929867330666221103151537
https://pubmed.ncbi.nlm.nih.gov/19442040/
https://www.mdpi.com/1422-0067/26/4/1450
https://pubmed.ncbi.nlm.nih.gov/23373656/
https://pubmed.ncbi.nlm.nih.gov/32707651/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644186/full
https://pubmed.ncbi.nlm.nih.gov/23373656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1934358/
https://pubmed.ncbi.nlm.nih.gov/16940800/
https://www.ingentaconnect.com/content/ben/mrmc/2013/00000013/00000008/art00005;jsessionid=1umzr0w7jsblf.x-ic-live-02
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Mechanism of Action: PP2A Inhibition
Protein Phosphatase 2A (PP2A) is a key tumor suppressor that plays a critical role in regulating

cell growth, proliferation, and apoptosis by dephosphorylating various substrate proteins,

including those in critical signaling pathways like MAPK and Akt.[16] Cantharidin and its

derivatives act as potent, non-competitive inhibitors of PP2A.[14][16] By binding to the catalytic

subunit of PP2A, they prevent the dephosphorylation of key signaling proteins, leading to their

sustained activation or inactivation, which ultimately culminates in anticancer effects.[14][16]

The cytotoxicity of these compounds is strongly associated with their PP2A inhibitory activity.

[14]

Signaling Pathways and Antitumor Effects
The inhibition of PP2A by cantharidin derivatives instigates multiple downstream effects,

primarily the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis
Cantharidin derivatives induce programmed cell death (apoptosis) through both the intrinsic

(mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[2][5]

Intrinsic Pathway: Treatment with cantharidin derivatives disrupts the balance of the Bcl-2

family of proteins. It leads to the upregulation of pro-apoptotic proteins like Bax and Bak and

the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12][17][18][19][20]

This shift increases mitochondrial membrane permeability, causing the release of

cytochrome c into the cytoplasm.[2][18][19][21] Cytochrome c then activates caspase-9,

which in turn activates the executioner caspase-3, leading to the cleavage of cellular

substrates and apoptotic cell death.[18][19][21][22]

Extrinsic Pathway: These compounds can increase the expression of death receptors like

Fas/CD95 and their ligands (Fas-L) on the cancer cell surface.[2][21][23] This engagement

leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8,

which directly activates caspase-3 to execute apoptosis.[18][19][21][23]

Other Pro-Apoptotic Mechanisms: In some cancer types, cantharidin has been shown to

inhibit the JAK/STAT signaling pathway, specifically by preventing the phosphorylation of

STAT3.[18][23] This leads to the downregulation of the anti-apoptotic protein Bcl-xL, further
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promoting cell death.[23] In acute myeloid leukemia (AML) cells, cantharidin induces the

nuclear receptor Nur77 to translocate to the mitochondria, where it binds to Bcl-2 and

converts it into a pro-apoptotic protein.[24]
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Cantharidin-induced apoptosis signaling pathways.
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Cell Cycle Arrest
Cantharidin derivatives frequently cause cancer cells to arrest in the G2/M phase of the cell

cycle.[6][12][17][25] This is often achieved by downregulating the expression of key cell cycle

proteins like Cyclin B1 and Cdc2 (also known as CDK1), which are essential for the G2 to M

phase transition.[17] In some cases, the compounds may also upregulate cell cycle inhibitors

like p21.[17][22] By halting the cell cycle, these derivatives prevent cancer cells from dividing

and proliferating.

G1 Phase

S Phase G2 Phase G2/M Checkpoint

M Phase

Cell Cycle Arrestinhibition leads to

Cyclin B1 / Cdc2
(CDK1) promotes transition

Cantharidin
Derivatives

inhibits

Click to download full resolution via product page

Mechanism of G2/M cell cycle arrest by cantharidin derivatives.

Inhibition of Metastasis and Other Pathways
Cantharidin derivatives have been shown to inhibit the migration and invasion of cancer cells.

[12][26] This antimetastatic effect can be associated with the downregulation of matrix

metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix and

facilitate cell movement.[12][26] Additionally, these compounds can modulate other critical

signaling pathways, including:

MAPK Pathway: Cantharidin can activate the JNK, p38, and ERK pathways.[16] Activation of

the JNK pathway, in particular, has been linked to the cytotoxic effects of these compounds

in pancreatic cancer.[16]

Wnt/β-catenin Pathway: In some cancers, cantharidin inhibits cell proliferation and migration

by targeting the Wnt/β-catenin signaling pathway.[5]
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Quantitative Data on Antitumor Efficacy
The efficacy of cantharidin and its derivatives has been quantified in numerous studies across

a wide panel of cancer cell lines and in animal models.

Table 1: In Vitro Cytotoxicity of Cantharidin and
Derivatives
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Values

represent the concentration required to inhibit cell viability or growth by 50%.
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Compound/De
rivative

Cancer Type Cell Line(s)
IC50 / GI50
(µM)

Reference(s)

Cantharidin
Protein

Phosphatase
PP1 0.7 [12]

Cantharidin
Protein

Phosphatase
PP2A 0.04 [12]

Cantharidin
Hepatocellular

Carcinoma
Hep 3B 2.2 [27]

Cantharidin
Prostate

Carcinoma
DU-145 19.8 [27]

Cantharidin

Analogue 4a

Protein

Phosphatase
PP1 / PP2A 2.0 / 0.2 [28]

Cantharidin

Analogue 6

Protein

Phosphatase
PP1 / PP2A 2.96 / 0.45 [28]

Cantharidin

Analogue 7

Protein

Phosphatase
PP1 / PP2A 4.71 / 0.41 [28]

Cantharidin

Analogue 8

Protein

Phosphatase
PP1 / PP2A 4.82 / 0.47 [28]

Cantharidin

Analogue 13
Various

Panel of cancer

cells

Potent

cytotoxicity
[14]

Norcantharidin

(NCTD)

Colorectal

Cancer
HCT116, HT-29

Not specified, but

effective
[9]

Liposomal

Cantharidin

Hepatocellular

Carcinoma
HepG2

~3-7x more

effective than

free CTD

[29]

Table 2: In Vivo Antitumor Efficacy in Animal Models
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Compound/
Derivative

Cancer
Model

Animal
Model

Dosage
Tumor
Growth
Inhibition

Reference(s
)

Cantharidin
Bladder

Cancer

T24 tumor-

bearing mice
0.5 mg/kg

71%

reduction in

tumor size

[2]

Cantharidin Skin Cancer
S180 tumor-

bearing mice

0.2 - 1.0

mg/kg

Significant

reduction in

tumor size

[2]

Cantharidin

Triple-

Negative

Breast

Cancer

Xenograft

mice
20 mg/kg

46.7%

reduction in

tumor size

[2]

Norcantharidi

n-Nd3II
Hepatoma

H22 tumor-

bearing mice

Dose-

dependent

Significant

inhibition
[17]

Dpt5-10

(Platinum

Complex)

Sarcoma,

Hepatocarcin

oma

S180, H22

tumor-

bearing mice

Not specified
Similar to

cisplatin
[30]

Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the

antitumor properties of cantharidin derivatives, based on common laboratory practices

described in the cited literature.

Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well

and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

Compound Treatment: Treat the cells with various concentrations of the cantharidin

derivative (and a vehicle control, e.g., DMSO) for specified time points (e.g., 24, 48, 72
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hours).

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will

convert the yellow MTT tetrazolium salt to purple formazan crystals.

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent

(e.g., DMSO) to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry
This method uses Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to

detect late apoptotic/necrotic cells) to quantify apoptosis.

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the

cantharidin derivative for a specific duration (e.g., 48 hours).

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin

V and PI to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC

at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-),

early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
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Protocol 3: Western Blot Analysis for Protein
Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protein Extraction: Treat cells as described above. Lyse the collected cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the total protein concentration of the lysates using a BCA

or Bradford protein assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and

separate them by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-STAT3) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to

the membrane and visualize the protein bands using an imaging system. Use a loading

control like β-actin or GAPDH to ensure equal protein loading.
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General workflow for Western Blot analysis.
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Conclusion and Future Outlook
Cantharidin and its derivatives, particularly norcantharidin, represent a promising class of

antitumor agents. Their well-defined mechanism of action, centered on the inhibition of the

critical cellular regulator PP2A, leads to potent induction of apoptosis and cell cycle arrest

across a multitude of cancer types. While the toxicity of the parent compound remains a major

hurdle, synthetic analogues and novel drug delivery systems, such as liposomal formulations,

have shown significant progress in improving the therapeutic index.[1][29] Further research into

structure-activity relationships and the development of tumor-targeting strategies will be crucial

for translating the potent anticancer activity of these compounds into safe and effective clinical

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The effects of cantharidin and cantharidin derivates on tumour cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways -
PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | Cantharidin: a double-edged sword in medicine and toxicology [frontiersin.org]

6. karger.com [karger.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. mdpi.com [mdpi.com]

10. benthamdirect.com [benthamdirect.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19442040/
https://www.mdpi.com/1420-3049/22/7/1052
https://www.benchchem.com/product/b1208503?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19442040/
https://pubmed.ncbi.nlm.nih.gov/19442040/
https://www.mdpi.com/1420-3049/25/14/3279
https://pubmed.ncbi.nlm.nih.gov/32707651/
https://pubmed.ncbi.nlm.nih.gov/32707651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397086/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644186/full
https://karger.com/cpb/article/43/5/1829/74249/Cantharidin-Inhibits-the-Growth-of-Triple-Negative
https://www.researchgate.net/publication/365141398_Exploring_cantharidin_and_its_analogues_as_anticancer_agents_A_review
https://www.researchgate.net/figure/Synthesis-scheme-of-compounds-1-2-and-3_fig1_7441492
https://www.mdpi.com/1422-0067/26/4/1450
https://www.benthamdirect.com/content/journals/cmc/10.2174/0929867330666221103151537
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug
discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected
derivatives - PMC [pmc.ncbi.nlm.nih.gov]

13. Molecular biology of cantharidin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

14. Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Exploiting Protein Phosphatase Inhibitors Based on Cantharidin An...: Ingenta Connect
[ingentaconnect.com]

16. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐
independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and
apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

17. Anticancer activity and mechanisms of norcantharidin-Nd3II on hepatoma - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. Cantharidin Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y
Cells | In Vivo [iv.iiarjournals.org]

19. Cantharidin Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y
Cells - PMC [pmc.ncbi.nlm.nih.gov]

20. Cantharidin Inhibits Anti-Apoptotic Bcl-2 Family Proteins and Induces Apoptosis in
Human Osteosarcoma Cell Lines MG-63 and MNNG/HOS via Mitochondria-Dependent
Pathway - PMC [pmc.ncbi.nlm.nih.gov]

21. spandidos-publications.com [spandidos-publications.com]

22. Effector mechanisms of norcantharidin-induced mitotic arrest and apoptosis in human
hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Cantharidin induces apoptosis of human multiple myeloma cells via inhibition of the
JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

24. Cantharidin Induces Apoptosis and Promotes Differentiation of AML Cells Through
Nuclear Receptor Nur77-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

26. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR
pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

27. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23373656/
https://pubmed.ncbi.nlm.nih.gov/23373656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1934358/
https://pubmed.ncbi.nlm.nih.gov/16940800/
https://pubmed.ncbi.nlm.nih.gov/16940800/
https://www.ingentaconnect.com/content/ben/mrmc/2013/00000013/00000008/art00005;jsessionid=1umzr0w7jsblf.x-ic-live-02
https://www.ingentaconnect.com/content/ben/mrmc/2013/00000013/00000008/art00005;jsessionid=1umzr0w7jsblf.x-ic-live-02
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158714/
https://pubmed.ncbi.nlm.nih.gov/17893513/
https://pubmed.ncbi.nlm.nih.gov/17893513/
https://iv.iiarjournals.org/content/39/5/2634
https://iv.iiarjournals.org/content/39/5/2634
https://pmc.ncbi.nlm.nih.gov/articles/PMC12396070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12396070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180936/
https://www.spandidos-publications.com/10.3892/ijo.2014.2689
https://pubmed.ncbi.nlm.nih.gov/12115564/
https://pubmed.ncbi.nlm.nih.gov/12115564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158712/
https://pubmed.ncbi.nlm.nih.gov/32982739/
https://pubmed.ncbi.nlm.nih.gov/32982739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10695805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10695805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6361574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6361574/
https://www.researchgate.net/figure/C-50-values-of-cantharidin-on-the-tumor-and-normal-cell-lines-after-36-h-treatment-a_tbl1_12445088
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


28. Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of
selected tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

29. mdpi.com [mdpi.com]

30. [Experimental study on anti-cancer effect of Cantharidine derivatives and platinum
complex] - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [antitumor properties of cantharidin derivatives].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208503#antitumor-properties-of-cantharidin-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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